molecular formula C10H7FO4 B13786076 7-Fluoro-6-hydroxy-2-methylbenzofuran-3-carboxylic acid CAS No. 854515-90-5

7-Fluoro-6-hydroxy-2-methylbenzofuran-3-carboxylic acid

Cat. No.: B13786076
CAS No.: 854515-90-5
M. Wt: 210.16 g/mol
InChI Key: RCJJEDUWWFPJFP-UHFFFAOYSA-N
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Description

7-Fluoro-6-hydroxy-2-methylbenzofuran-3-carboxylic acid is a heterocyclic organic compound that belongs to the benzofuran family. This compound is characterized by the presence of a fluorine atom at the 7th position, a hydroxyl group at the 6th position, a methyl group at the 2nd position, and a carboxylic acid group at the 3rd position on the benzofuran ring. It is primarily used in experimental and research settings due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-6-hydroxy-2-methylbenzofuran-3-carboxylic acid typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures to industrial levels. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistent production of high-purity compound .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-6-hydroxy-2-methylbenzofuran-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Fluoro-6-hydroxy-2-methylbenzofuran-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Fluoro-6-hydroxy-2-methylbenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, its hydroxyl and carboxylic acid groups may participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their function .

Comparison with Similar Compounds

Uniqueness: 7-Fluoro-6-hydroxy-2-methylbenzofuran-3-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of fluorine, hydroxyl, and carboxylic acid groups on the benzofuran ring provides a distinct set of properties that differentiate it from other similar compounds .

Properties

CAS No.

854515-90-5

Molecular Formula

C10H7FO4

Molecular Weight

210.16 g/mol

IUPAC Name

7-fluoro-6-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C10H7FO4/c1-4-7(10(13)14)5-2-3-6(12)8(11)9(5)15-4/h2-3,12H,1H3,(H,13,14)

InChI Key

RCJJEDUWWFPJFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C(=C(C=C2)O)F)C(=O)O

Origin of Product

United States

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